2-(2,6-dimethylphenoxy)-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinyl core and phenoxy groups, making it a subject of interest for chemists and biologists alike.
Preparation Methods
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl core. This is followed by the introduction of phenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The quinazolinyl core can be reduced to form dihydroquinazoline derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinyl core can interact with enzymes and receptors, modulating their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making it a valuable tool in research .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE stands out due to its unique combination of a quinazolinyl core and phenoxy groups. Similar compounds include:
- 2-(2,5-DIMETHYLPHENOXY)-N-(2-METHYL-6-NITROPHENYL)ACETAMIDE
- N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-[((3R,4S)-4-{[ISOBUTYL (PHENYLSULFONYL)AMINO]METHYL}PYRROLIDIN-3-YL)METHYL]ACETAMIDE .
These compounds share structural similarities but differ in their specific functional groups and overall properties, highlighting the uniqueness of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-17-9-4-7-14-22(17)32-15-23-27-21-13-6-5-12-20(21)26(31)29(23)28-24(30)16-33-25-18(2)10-8-11-19(25)3/h4-14H,15-16H2,1-3H3,(H,28,30) |
InChI Key |
VLHKTNSOJLKEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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